molecular formula C19H20N2O4S B2814110 Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)benzoate CAS No. 2034621-54-8

Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)benzoate

Cat. No.: B2814110
CAS No.: 2034621-54-8
M. Wt: 372.44
InChI Key: XMIBOJPTEWRBSX-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)benzoate is a synthetic organic compound with the molecular formula C19H20N2O4S and a molecular weight of 372.44 g/mol. This compound is characterized by the presence of a nicotinamido group, a benzoate ester, and a tetrahydrothiophenyl ether moiety. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the tetrahydrothiophen-3-yl ether: This step involves the reaction of tetrahydrothiophene with an appropriate halogenated compound under basic conditions to form the tetrahydrothiophen-3-yl ether.

    Nicotinamido group introduction: The tetrahydrothiophen-3-yl ether is then reacted with nicotinic acid or its derivatives to introduce the nicotinamido group.

    Esterification: The final step involves the esterification of the resulting compound with ethyl benzoate under acidic conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The tetrahydrothiophenyl ether moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the nicotinamido moiety can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted esters or amides.

Scientific Research Applications

Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nicotinamido moiety may interact with nicotinic acid receptors, while the tetrahydrothiophenyl ether could modulate oxidative stress pathways. Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Ethyl 4-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)benzoate can be compared with other similar compounds such as:

    Nicotinamide derivatives: These compounds share the nicotinamido moiety and may have similar biological activities.

    Thiophene derivatives: Compounds containing the thiophene ring system, which are known for their diverse biological activities.

    Benzoate esters: These compounds share the ester functional group and are used in various chemical and pharmaceutical applications.

The uniqueness of this compound lies in its combination of these structural features, which may confer unique biological and chemical properties.

Properties

IUPAC Name

ethyl 4-[[2-(thiolan-3-yloxy)pyridine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-2-24-19(23)13-5-7-14(8-6-13)21-17(22)16-4-3-10-20-18(16)25-15-9-11-26-12-15/h3-8,10,15H,2,9,11-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIBOJPTEWRBSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)OC3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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